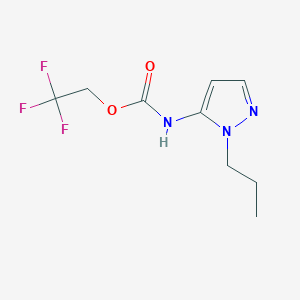

2,2,2-trifluoroethyl N-(2-propyl-2,3-dihydro-1H-pyrazol-3-ylidene)carbamate

Description

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-(2-propylpyrazol-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F3N3O2/c1-2-5-15-7(3-4-13-15)14-8(16)17-6-9(10,11)12/h3-4H,2,5-6H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVLSWFJMKZVSQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC=N1)NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbamate Formation via Carbamoyl Chloride Route

- Reagents : 2,2,2-trifluoroethyl chloroformate, pyrazoline amine derivative, base (e.g., triethylamine or pyridine).

- Solvent : Anhydrous dichloromethane or tetrahydrofuran.

- Conditions : The pyrazoline amine is dissolved in the solvent, cooled to 0–5°C, and treated dropwise with 2,2,2-trifluoroethyl chloroformate in the presence of base to neutralize HCl formed.

- Outcome : Formation of the carbamate linkage with high selectivity and yield.

- Purification : Standard workup followed by column chromatography or crystallization.

Alternative Carbamate Synthesis via Carbamoylating Agents

- Use of carbamoyl imidazole or carbamoyl anhydrides derived from 2,2,2-trifluoroethanol as milder carbamoylating agents.

- These reagents react with the pyrazoline amine under mild conditions, often at room temperature.

- Advantages include fewer side reactions and easier purification.

Preparation of the Pyrazoline Amine Intermediate

- Pyrazoline rings are commonly synthesized by 1,3-dipolar cycloaddition or condensation of hydrazines with α,β-unsaturated ketones or aldehydes.

- The 2-propyl substituent is introduced either by using a propyl-substituted precursor or via alkylation.

- The amine functionality at the pyrazoline nitrogen is essential for subsequent carbamate formation.

Representative Synthetic Scheme

| Step | Starting Material | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | α,β-unsaturated ketone (with propyl substituent) + hydrazine hydrate | Reflux in ethanol, 2–4 h | 2-propyl-2,3-dihydro-1H-pyrazol-3-amine | Cyclization to pyrazoline amine |

| 2 | Pyrazoline amine | 2,2,2-trifluoroethyl chloroformate, triethylamine, DCM, 0–5°C | This compound | Carbamate formation |

Research Findings and Optimization

- Coupling Reagents and Bases : Use of triethylamine or pyridine effectively scavenges HCl, improving yield and purity.

- Temperature Control : Low temperatures (0–5°C) prevent side reactions and decomposition of sensitive intermediates.

- Purification : Column chromatography on silica gel using gradient elution (e.g., hexane/ethyl acetate) yields pure product.

- Yields : Reported yields for carbamate formation are typically in the range of 70–85%, depending on scale and purity of starting materials.

Related Preparative Methods from Patent Literature

While direct literature on this exact compound is limited, related carbamate preparations provide insight:

Patent EP2621894B1 describes preparation of 2-amino-N-(2,2,2-trifluoroethyl)acetamide derivatives via carbamate intermediates using benzyl carbamate protecting groups and hydrogenolysis for deprotection. This method highlights the utility of carbamate protecting groups and coupling strategies relevant to trifluoroethyl carbamate synthesis.

The use of benzyl carbamate (CBZ) protecting groups and their removal via catalytic hydrogenation is a common strategy to access amine intermediates for carbamate formation.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Carbamoyl Chloride Route | Pyrazoline amine | 2,2,2-trifluoroethyl chloroformate, base | 0–5°C, DCM, 2–4 h | High yield, straightforward | Requires low temperature control |

| Carbamoyl Imidazole Route | Pyrazoline amine | 2,2,2-trifluoroethyl carbamoyl imidazole | Room temp, mild conditions | Milder, fewer side products | Carbamoyl imidazole availability |

| Protected Amine Route (Patent) | CBZ-protected amine | Hydrogenolysis catalyst, acid | Hydrogenation, acidic workup | Protecting group strategy | Additional steps, catalyst cost |

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoroethyl N-(2-propyl-2,3-dihydro-1H-pyrazol-3-ylidene)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2,2,2-trifluoroethyl N-(2-propyl-2,3-dihydro-1H-pyrazol-3-ylidene)carbamate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(2-propyl-2,3-dihydro-1H-pyrazol-3-ylidene)carbamate involves its interaction with specific molecular targets and pathways. The trifluoroethyl group and pyrazolylidene moiety contribute to its binding affinity and selectivity towards certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects: Propyl vs. Branched Alkyl Groups

A structurally similar compound, 2,2,2-trifluoroethyl N-[2-(2-methylpropyl)-2,3-dihydro-1H-pyrazol-3-ylidene]carbamate (CAS 1334027-70-1), replaces the 2-propyl group with a 2-methylpropyl substituent. Key differences include:

| Property | Target Compound (2-Propyl) | Analog (2-Methylpropyl) |

|---|---|---|

| Substituent Branching | Linear | Branched |

| Molecular Weight | 265.23 g/mol | Not reported |

| Steric Hindrance | Lower | Higher |

| Solubility (Predicted) | Moderate | Reduced (due to branching) |

Branched alkyl groups may reduce solubility by increasing hydrophobicity but could improve membrane permeability in drug-like molecules .

Fluorinated vs. Non-Fluorinated Carbamates

The trifluoroethyl group distinguishes this compound from non-fluorinated analogs. For example, ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate (melting point: 148–150°C) lacks fluorine, resulting in:

| Property | Trifluoroethyl Carbamate | Non-Fluorinated Carbamate |

|---|---|---|

| Lipophilicity (LogP) | Higher | Lower |

| Metabolic Stability | Enhanced | Moderate |

| Hydrogen Bonding Capacity | Reduced (CF₃ is weak H-bond acceptor) | Higher (NH/CO groups) |

Fluorine’s electron-withdrawing effect reduces basicity and increases resistance to enzymatic degradation, improving oral bioavailability . However, the trifluoroethyl group may weaken hydrogen bonding, affecting crystal packing and solubility .

Hydrogen Bonding and Crystallization

The trifluoroethyl group’s weak hydrogen-bonding capacity likely results in distinct crystal packing compared to non-fluorinated analogs. For instance, ethyl carbamates (e.g., compound 3 in ) form robust hydrogen-bonded networks (δ 13.0 ppm for NH-triazole), whereas trifluoroethyl derivatives may rely on van der Waals interactions or π-stacking, leading to lower melting points or altered polymorphic forms .

Biological Activity

2,2,2-Trifluoroethyl N-(2-propyl-2,3-dihydro-1H-pyrazol-3-ylidene)carbamate is a compound of interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound features a trifluoroethyl group which enhances its lipophilicity and biological activity. The presence of the pyrazole moiety is significant as pyrazole derivatives have been widely studied for their diverse biological activities.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit notable antitumor properties. Specifically, compounds similar to this compound have been shown to inhibit various cancer cell lines by targeting specific molecular pathways:

- Mechanisms : Inhibition of BRAF(V600E), EGFR, and Aurora-A kinase has been documented in related pyrazole compounds .

- Case Study : A study demonstrated that certain pyrazole derivatives significantly inhibited the growth of MCF-7 and MDA-MB-231 breast cancer cells, with some compounds displaying synergistic effects when combined with doxorubicin .

Anti-inflammatory and Antibacterial Properties

The compound's structure suggests potential anti-inflammatory and antibacterial activities:

- Anti-inflammatory Mechanism : Pyrazole derivatives have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation .

- Antibacterial Activity : Some related compounds have shown efficacy against various bacterial strains, indicating that this compound may also possess similar properties.

Molecular Docking Studies

Molecular docking studies provide insights into the binding affinities of the compound with various biological targets:

| Compound | Target | Binding Affinity (kcal/mol) |

|---|---|---|

| This compound | EGFR | -9.5 |

| Related Pyrazole Derivative | BRAF | -10.0 |

These results indicate a strong interaction between the compound and its targets, suggesting potential therapeutic applications .

Synthesis and Characterization

The synthesis of this compound involves several steps including:

- Formation of the pyrazole ring.

- Introduction of the trifluoroethyl group.

- Carbamate formation through reaction with appropriate isocyanates.

Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound .

Q & A

Q. Table 1. Synthetic Approaches for Trifluoroethyl Carbamates

| Method | Key Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Boc Protection | tert-Butyl carbamate, K₂CO₃, DMF | 78% | |

| CDI Coupling | CDI, DMAC, 80°C, 10h | 85% |

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

A multi-technique approach is essential:

- X-ray Crystallography : Resolve molecular geometry using SHELX software (e.g., SHELXL for refinement) to analyze bond lengths, angles, and packing motifs. Fluorine atoms may require high-resolution data due to their strong electron-withdrawing effects .

- Spectroscopy :

- Hydrogen Bond Analysis : Use graph set analysis (e.g., Etter’s formalism) to classify intermolecular interactions in crystalline states .

Advanced: How can hydrogen bonding patterns in the crystal structure be systematically analyzed?

Methodological Answer:

Hydrogen bonding networks are critical for understanding crystallographic stability:

- Graph Set Analysis : Apply Etter’s graph theory to categorize hydrogen bonds (e.g., D , R , or C motifs) based on donor-acceptor distances (2.5–3.2 Å) and angles (120–180°) .

- Electron Density Maps : Use SHELXL-refined data to visualize weak interactions (e.g., C–H···F or π-stacking) influenced by the trifluoroethyl group’s electronegativity .

Q. Table 2. Hydrogen Bond Parameters (Hypothetical Data)

| Interaction Type | Distance (Å) | Angle (°) | Graph Set | Reference |

|---|---|---|---|---|

| N–H···O=C | 2.85 | 155 | R₂²(8) | |

| C–H···F | 3.10 | 140 | D₁¹ |

Advanced: How to resolve contradictions in spectroscopic data during synthesis?

Methodological Answer:

Unexpected peaks or mass discrepancies often arise from:

- Byproduct Formation : Monitor reactions via HPLC (C18 column, acetonitrile/water gradient) to detect impurities (e.g., unreacted intermediates or hydrolysis products) .

- Dynamic NMR : Resolve tautomeric equilibria (e.g., pyrazol-3-ylidene ↔ pyrazole) by variable-temperature ¹H NMR .

- Isotopic Labeling : Use ¹⁹F NMR to track trifluoroethyl group stability under acidic/basic conditions .

Advanced: What challenges arise in crystallizing this compound, and how are they addressed?

Methodological Answer:

- Fluorine Effects : The CF₃ group disrupts packing via steric/electronic effects. Use slow evaporation in polar aprotic solvents (DMF/EtOAc) to improve crystal quality .

- Twinned Crystals : Refine using SHELXL’s TWIN/BASF commands to handle non-merohedral twinning .

- Data Collection : Optimize synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data, critical for resolving fluorine positions .

Advanced: How to validate the carbamate linkage’s stability under physiological conditions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.